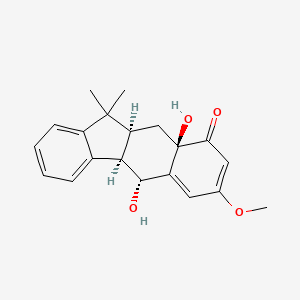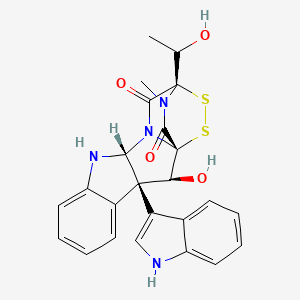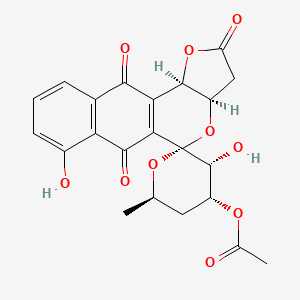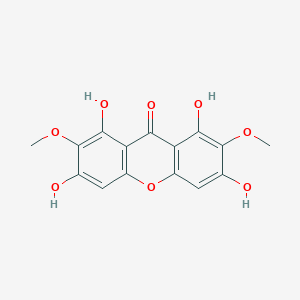
MnTBAP chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MnTBAP chloride is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of MnTBAP chloride involves several steps. One common method includes the reaction of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin with manganese chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may lead to the formation of higher oxidation state manganese compounds .
Scientific Research Applications
MnTBAP chloride has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it serves as a model compound for studying the behavior of metalloporphyrins in biological systems. Additionally, it is used in environmental science for the detection and capture of carbon dioxide and manganese ions .
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, it generates singlet oxygen upon exposure to light, which can damage cancer cells. The compound’s structure allows it to bind to specific sites in biological molecules, facilitating its role as a catalyst or therapeutic agent .
Comparison with Similar Compounds
Similar compounds include other manganese porphyrins such as manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin. These compounds share similar structural features but may differ in their specific applications and properties. For instance, manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin is known for its superoxide dismutase mimetic activity, which is not a prominent feature of MnTBAP chloride .
Properties
Molecular Formula |
C48H28ClMnN4O8 |
|---|---|
Molecular Weight |
879.1 g/mol |
IUPAC Name |
manganese(3+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid;chloride |
InChI |
InChI=1S/C48H30N4O8.ClH.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);1H;/q;;+3/p-3 |
InChI Key |
XHVDAQLNUQLQKW-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cl-].[Mn+3] |
Synonyms |
manganese(III) beta-octabromo-meso-tetrakis(4-carboxyphenyl)porphyrin manganese(III)-tetrakis(4-benzoic acid)porphyrin Mn(III) tetrakis(4-benzoic acid)porphyrin MnTBAP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1258610.png)
![1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B1258612.png)

![(1S,4E,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1258615.png)
![(2S,4R)-4-[(S)-amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B1258616.png)








![1-[(4-methylphenyl)methyl]-2,4-dioxo-N-(phenylmethyl)-3-prop-2-enyl-7-quinazolinecarboxamide](/img/structure/B1258631.png)
